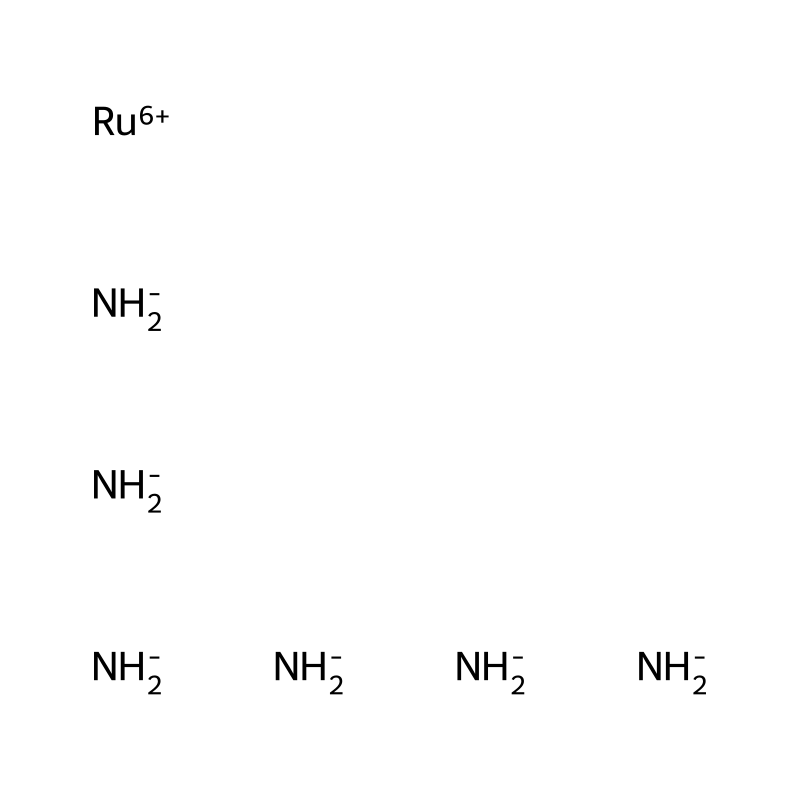Hexaammineruthenium trichloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Redox behavior: The Ru(III)/Ru(II) couple within the molecule exhibits reversible electron transfer, making it a valuable tool for studying electron transfer processes in catalytic reactions []. This property allows researchers to understand how catalysts facilitate chemical transformations.
- Stability: Ru(NH3)6Cl3 is relatively stable under various reaction conditions, enabling its use in diverse catalytic systems []. This stability allows researchers to focus on the catalytic activity without concerns about the degradation of the catalyst itself.
One specific example of its use is the development of catalysts for CO2 hydrogenation, which involves converting carbon dioxide (CO2) into useful fuels and chemicals using hydrogen (H2) []. Ru(NH3)6Cl3 serves as a precursor for the preparation of Ru/Al2O3 catalysts, which are being investigated for their efficiency in this process.
Electrochemistry
Ru(NH3)6Cl3 is a well-known and widely used reference electrode in electrochemical studies. This is due to:
- Fast electron transfer kinetics: The Ru(III)/Ru(II) couple exhibits rapid electron transfer, allowing for accurate and fast measurements of electrode potentials.
- Chemical reversibility: The redox reaction between Ru(III) and Ru(II) is reversible, meaning the compound can readily switch between oxidation states without degradation. This ensures the reliability of the reference electrode in electrochemical experiments.
Using Ru(NH3)6Cl3 as a reference electrode allows researchers to accurately determine the potentials of other electrodes and study various electrochemical processes, such as corrosion, battery reactions, and electron transfer mechanisms.
Material Science
Ru(NH3)6Cl3 serves as a building block for the synthesis of new functional materials with potential applications in various fields []. Some examples include:
- Bimetallic complexes: Ru(NH3)6Cl3 can be used to prepare bimetallic complexes, which combine the properties of ruthenium with other metals, leading to novel materials with tailored functionalities.
- Precursor for coordination polymers: Ru(NH3)6Cl3 can act as a precursor for the synthesis of coordination polymers, which are materials with ordered structures formed by metal centers linked by organic molecules. These materials can exhibit interesting properties such as conductivity, magnetism, and luminescence.
Hexaammineruthenium trichloride, with the molecular formula , is a pale yellow, air-stable powder that is soluble in water. It is classified under the category of transition metal complexes and is characterized by six ammonia ligands coordinated to a central ruthenium ion in the +3 oxidation state. The compound has a molecular weight of approximately 232.66 g/mol .
- Reduction:
- Oxidation:
Additionally, it can react with various substrates in biochemical analyses. For example, it can act as an electron acceptor in enzymatic reactions involving glucose oxidase .
Several methods exist for synthesizing hexaammineruthenium trichloride:
- Oxidation of Hexaammineruthenium Dichloride: This method involves blowing oxygen or ozone into a solution containing hexaammineruthenium dichloride and ammonium chloride. The reaction directly converts hexaammineruthenium dichloride to hexaammineruthenium trichloride without forming intermediate compounds .
- Acid Reaction: Hexaammineruthenium dichloride can also be reacted with nitric acid to form hexaammineruthenium nitrate, which is subsequently treated with hydrochloric acid to yield hexaammineruthenium trichloride .
- Chlorination Method: A more complex method involves reacting hexaammineruthenium dichloride with chlorine water in the presence of mercury chloride .
Hexaammineruthenium trichloride shares similarities with other coordination compounds but possesses unique characteristics that set it apart:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hexaammineruthenium dichloride | Lower oxidation state; used as a precursor for trichloride | |
| Chloropentaammineruthenium(III) chloride | Contains one chloride ligand; different coordination environment | |
| Amminetrichlororuthenium(III) | Fewer ammonia ligands; different electronic properties |
Hexaammineruthenium trichloride's unique ability to undergo reversible redox reactions makes it particularly useful in electrochemical applications compared to its counterparts.
GHS Hazard Statements
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








